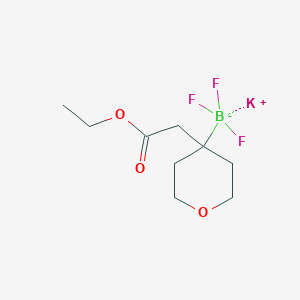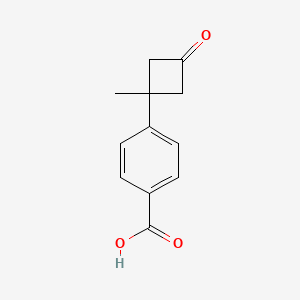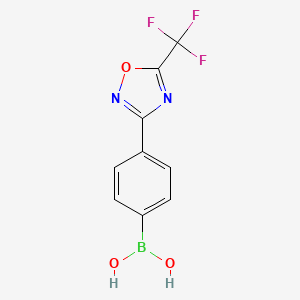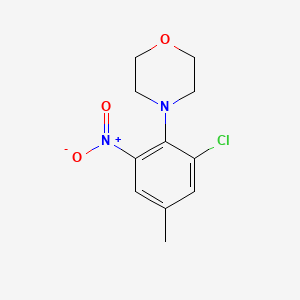
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with a molecular formula of C10H14N2O2.2HCl. It is a derivative of pyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the reaction of 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification by recrystallization and drying under vacuum to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride
- Ethyl 3-[3-amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate
Uniqueness
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and amino group make it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H16Cl2N2O2 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8;;/h3-6H,7,11H2,1-2H3;2*1H |
Clé InChI |
HHZZYXSNWMZHOF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=NC=C1)(C(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)

![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)



